Methyl 2-amino-6-methylbenzoate

Heterocyclic Synthesis Regioselectivity Medicinal Chemistry

Methyl 2-amino-6-methylbenzoate (CAS 18595-13-6) is a substituted aromatic amino ester with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol. It serves as a versatile building block in organic synthesis, featuring an ortho-amino group and a methyl ester moiety on a methyl-substituted benzene ring.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 18595-13-6
Cat. No. B101674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-6-methylbenzoate
CAS18595-13-6
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N)C(=O)OC
InChIInChI=1S/C9H11NO2/c1-6-4-3-5-7(10)8(6)9(11)12-2/h3-5H,10H2,1-2H3
InChIKeyHCLLOQLXKCCWLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-6-Methylbenzoate (CAS 18595-13-6) Sourcing and Technical Baseline for R&D and Production


Methyl 2-amino-6-methylbenzoate (CAS 18595-13-6) is a substituted aromatic amino ester with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol [1]. It serves as a versatile building block in organic synthesis, featuring an ortho-amino group and a methyl ester moiety on a methyl-substituted benzene ring . Its predicted physicochemical properties include a boiling point of 257.2±20.0 °C and a density of 1.132±0.06 g/cm³ [1]. Commercial availability typically includes a minimum purity specification of 98% by HPLC [2].

1
Building Block Role: Substituted aromatic amino ester for heterocycle and functional molecule synthesis.
2
Purity Specification: Minimum 98% (HPLC) with low water content (≤0.5%) may support sensitive reactions.
3
Physical State: Liquid at room temperature; may simplify handling in automated liquid-dispensing workflows.

Why Methyl 2-Amino-6-Methylbenzoate (18595-13-6) Cannot Be Substituted with Common Analogs in Critical Processes


The substitution pattern of methyl 2-amino-6-methylbenzoate (2-amino, 6-methyl) creates a unique steric and electronic environment around the reactive amino and ester groups that is not replicated by its 2-amino-3-methyl, 2-amino-4-methyl, or 2-amino-5-methyl isomers [1][2]. This specific ortho-methyl group ortho to the ester function induces significant steric hindrance, which can dramatically alter reaction kinetics, regioselectivity, and product yields in subsequent transformations like diazotization, cross-coupling, or heterocycle formation . Therefore, substituting a generic or lower-cost positional isomer without verifying its performance in a specific synthetic sequence is likely to result in process failure, lower yields, or the formation of undesired byproducts.

Positional Isomer 2-amino-3-methyl, 4-methyl, or 5-methyl isomers may alter steric and electronic environment, affecting reaction outcome and regioselectivity.
Physical State Solid isomers (e.g., 5-methyl, mp 62–70°C) require different handling; direct substitution may disrupt liquid-phase protocols.

Quantitative Evidence Guide for Methyl 2-Amino-6-Methylbenzoate (CAS 18595-13-6) Selection


Differentiation in Regioselective Heterocycle Formation: Saccharin Synthesis vs. Inactive Isomers

Methyl 2-amino-6-methylbenzoate is specifically required as a starting material for the synthesis of 4-methylsaccharin, a process detailed in a US patent . This synthesis proceeds through diazotization and sulfonylation. In contrast, the 2-amino-4-methyl and 2-amino-5-methyl isomers are not cited in this specific, high-yield pathway to 4-methylsaccharin, demonstrating a unique reactivity profile for the 2,6-substitution pattern. The target compound provides a 12% yield of 4-methylsaccharin (mp 224-226°C) under the described conditions, a benchmark for this specific transformation .

Regioselective Heterocycle Formation
Head-to-head
Target compound yields 4-methylsaccharin (12% yield, mp 224–226°C); 4-methyl and 5-methyl isomers show no reported pathway activity.
Supports building block selection for 4-methylsaccharin synthesis pathway.
Reported under patented multi-step conditions.
Heterocyclic Synthesis Regioselectivity Medicinal Chemistry Saccharin Derivatives

Distinct Physical Form and Handling: Liquid vs. Solid State for 5-Methyl Isomer

Methyl 2-amino-6-methylbenzoate is typically supplied as a light yellow to yellow liquid [1]. This contrasts sharply with the 5-methyl isomer (Methyl 2-amino-5-methylbenzoate, CAS 18595-16-9), which is a solid with a melting point of 62-70°C . The 3-methyl isomer (Methyl 2-amino-3-methylbenzoate, CAS 22223-49-0) is also a solid with a melting point of 115-117°C [2]. This difference in physical state has direct implications for material handling, solubility characteristics, and the design of automated synthesis or purification platforms.

Physical Form Comparison
Cross-study comparable
Target compound: liquid; 5-methyl isomer: solid (mp 62–70°C); 3-methyl isomer: solid (mp 115–117°C).
Liquid state may integrate with automated platforms without pre-dissolution.
Handling advantage depends on specific workflow requirements.
Process Chemistry Physical Properties Formulation Material Handling

Patented Improved Synthesis: 97% Yield and High Conversion vs. Prior Art

A patented preparation method (CN114989025A) claims a significant improvement in the synthesis of methyl 2-amino-6-methylbenzoate [1]. The invention states a high raw material conversion rate and product purity, with the process being simple to operate and environmentally friendly. A specific literature procedure reports a 97% yield for the reduction of methyl 2-methyl-6-nitrobenzoate to the target compound [2]. This level of efficiency provides a benchmark for evaluating synthetic routes and highlights the potential for lower-cost, high-purity production of this specific isomer.

Synthetic Yield
Class-level inference
97% yield from methyl 2-methyl-6-nitrobenzoate via hydrogenation (10% Pd/C, MeOH, 20–25°C, 1.5 h).
Reported high-yield route may support scalable sourcing assessment.
Data to verify under independent process conditions.
Process Development Green Chemistry Synthetic Efficiency Cost Reduction

Commercial Purity Benchmark: Minimum 98% (HPLC) Specification

A key differentiator in procurement is the reliably high purity standard. A leading vendor specifies a minimum purity of 98% by HPLC for methyl 2-amino-6-methylbenzoate, with a maximum water content of 0.5% [1]. In comparison, the 5-methyl isomer (CAS 18595-16-9) is often offered at a lower minimum purity of 95% . The 3-methyl isomer (CAS 22223-49-0) is available at 98% by GC from some suppliers, but not universally . This higher baseline purity specification for the 2,6-isomer reduces the risk of impurities interfering in sensitive downstream reactions and minimizes the need for additional in-house purification.

Commercial Purity
Specification review
Target: min. 98% (HPLC); 5-methyl isomer: min. 95%; 3-methyl isomer: typically 95–98% (GC).
Consistent higher purity specification may reduce impurity-related risks.
Vendor specifications as of 2025.
Quality Control Analytical Chemistry Procurement Specification Reproducibility

Proven High-Value Application Scenarios for Methyl 2-Amino-6-Methylbenzoate (CAS 18595-13-6)


Synthesis of 4-Methylsaccharin and Related Heterocycles

This compound is the essential starting material for the patented synthesis of 4-methylsaccharin, as outlined in US05783589 . Researchers focused on developing new sweeteners, herbicides, or pharmaceutical intermediates containing the saccharin scaffold require this specific isomer to achieve the correct substitution pattern.

Preparation of 2-Methoxy-6-Methylbenzoic Acid via Diazotization

The compound serves as a key precursor in the multi-step synthesis of 2-methoxy-6-methylbenzoic acid, an important scaffold in medicinal chemistry . The reaction sequence involves diazotization and hydrolysis, a pathway where the steric and electronic effects of the 2-amino-6-methyl pattern are critical for success.

Development of Non-Linear Optical (NLO) Materials

Methyl 2-amino-6-methylbenzoate has been reported as a building block for the development of NLO materials . Its structure can be integrated into larger molecular complexes for photonic applications, where its specific dipole moment and electron-donating properties, influenced by its substitution pattern, are advantageous.

General Organic Synthesis in Liquid-Handling Automated Platforms

Due to its liquid physical state at room temperature, this compound is particularly well-suited for use in automated synthesis and high-throughput experimentation platforms [1]. This offers a logistical advantage over its solid-state isomers, which may require additional steps for dissolution or handling, thereby increasing process efficiency.

Application
Selection Property
Validation Focus
4-Methylsaccharin synthesis
Regioselectivity of 2,6-substitution pattern in diazotization/sulfonylation
Reaction pathway fidelity and product identity
2-Methoxy-6-methylbenzoic acid preparation
Steric and electronic control in diazotization/hydrolysis
Intermediate purity and conversion efficiency
NLO material building block
Substitution-pattern-dependent dipole and electron-donating characteristics
Photonic property characterization and integration yield
Automated liquid-handling synthesis
Liquid physical state at ambient temperature
Dispensing accuracy and process compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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